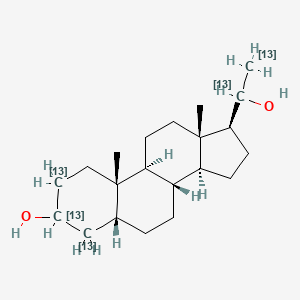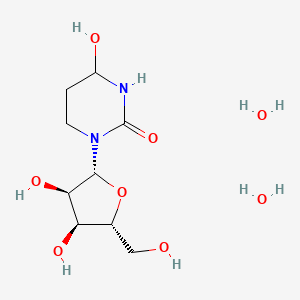
Azanide;tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanide;tungsten is a compound that combines the azanide anion (NH₂⁻) with tungsten. Azanide is the IUPAC-sanctioned name for the anion NH₂⁻, which is the conjugate base of ammonia. Tungsten, a transition metal, is known for its high melting point and density.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azanide;tungsten can be synthesized through the reaction of tungsten hexachloride (WCl₆) with lithium amide (LiNH₂) in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . The general reaction is as follows: [ \text{WCl}_6 + 6 \text{LiNH}_2 \rightarrow \text{W(NH}_2\text{)}_6 + 6 \text{LiCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where tungsten hexachloride is reacted with an excess of lithium amide. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Azanide;tungsten undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form tungsten oxides.
Reduction: Can be reduced to lower oxidation states of tungsten.
Substitution: The NH₂⁻ ligands can be substituted with other ligands such as halides or alkoxides
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or lithium aluminum hydride (LiAlH₄).
Substitution: Involves the use of halide or alkoxide reagents in an inert atmosphere.
Major Products Formed
Oxidation: Forms tungsten trioxide (WO₃).
Reduction: Forms lower oxidation state tungsten compounds.
Substitution: Forms tungsten halides or alkoxides.
Aplicaciones Científicas De Investigación
Azanide;tungsten has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in the field of oncology.
Industry: Used in the production of high-temperature materials and coatings
Mecanismo De Acción
The mechanism of action of azanide;tungsten involves the interaction of the NH₂⁻ ligands with various molecular targets. The NH₂⁻ ligands can act as nucleophiles, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
Lithium amide (LiNH₂): Similar in structure but contains lithium instead of tungsten.
Sodium amide (NaNH₂): Contains sodium instead of tungsten.
Potassium amide (KNH₂): Contains potassium instead of tungsten.
Uniqueness
Azanide;tungsten is unique due to the presence of tungsten, which imparts high thermal stability and density to the compound. This makes it particularly useful in high-temperature applications and as a precursor for other tungsten-based materials .
Propiedades
Fórmula molecular |
H2NW2- |
|---|---|
Peso molecular |
383.7 g/mol |
Nombre IUPAC |
azanide;tungsten |
InChI |
InChI=1S/H2N.2W/h1H2;;/q-1;; |
Clave InChI |
WLWSKOYKJHKGRZ-UHFFFAOYSA-N |
SMILES canónico |
[NH2-].[W].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


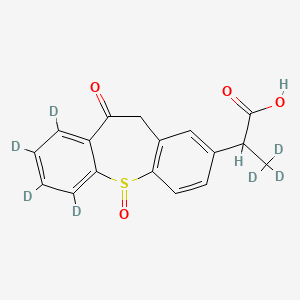
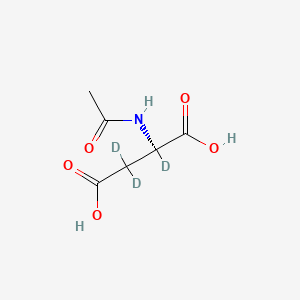
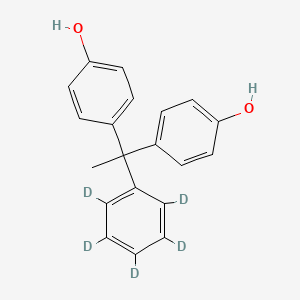

![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
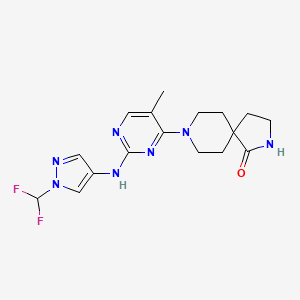
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)

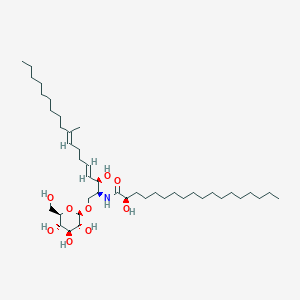

![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
